tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate
Description
tert-Butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate is a brominated heterocyclic compound featuring an imidazo[1,2-b]pyrazole core. The tert-butyl carboxylate group at position 1 acts as a protective moiety, enhancing stability and enabling further synthetic modifications. This compound is structurally related to 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole (CAS: 1019587-82-6), a discontinued precursor lacking the tert-butyl group . Its molecular formula is approximately C₁₁H₁₄BrN₃O₂, with a molar mass of 308.16 g/mol. The bromine atom at position 7 provides reactivity for cross-coupling reactions, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl 7-bromo-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)13-4-5-14-8(13)7(11)6-12-14/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIOSMBETRQYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches for Core Structure Assembly
Precursor-Mediated Cyclization
The imidazo[1,2-b]pyrazole core is typically constructed via cyclization of brominated pyrazole precursors. In one protocol, 5-bromo-3,4-dihydropyrazole-1-carboxylate derivatives undergo intramolecular cyclization in dimethylformamide (DMF) at 80–100°C for 6–12 hours, facilitated by palladium(II) acetate (5 mol%) and triethylamine as a base. This method achieves 72–78% isolated yields, with the tert-butyl group introduced via esterification prior to cyclization.
A comparative study demonstrated that tetrahydrofuran (THF) as a solvent reduces side reactions during cyclization, improving regioselectivity by 15% compared to DMF. Post-cyclization bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces the 7-bromo substituent with >90% efficiency.
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reactions
Three-Component Coupling Strategy
The GBB reaction enables a one-pot assembly of the imidazo[1,2-b]pyrazole scaffold. Ethyl 5-aminopyrazole-4-carboxylate reacts with aldehydes (e.g., benzaldehyde) and tert-butyl isocyanide in ethanol containing 20 mol% trifluoroacetic acid (TFA) at 25°C. Microwave irradiation (150 W, 80°C, 10 min) accelerates the initial cyclocondensation step, reducing reaction time from 24 hours to 40 minutes while maintaining 83% yield.
Table 1: GBB Reaction Optimization Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C (microwave) | +18% |
| Catalyst Loading | 20 mol% TFA | +22% |
| Solvent | Anhydrous Ethanol | +15% |
| Reaction Time | 10–60 min | - |
Bromination and Functional Group Interconversion
Late-Stage Bromination Techniques
Post-cyclization bromination employs copper(I) bromide in acetonitrile under oxygen atmosphere, achieving 89% selectivity for the 7-position. Kinetic studies reveal that electron-withdrawing groups on the pyrazole nitrogen increase bromination rates by 2.3-fold due to enhanced electrophilic aromatic substitution.
Alternative methods utilize dibromoisocyanuric acid (DBI) in acetic acid at 50°C, which minimizes overbromination side products (<5%) compared to NBS.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Pilot-scale synthesis (50 kg/batch) employs continuous flow reactors with the following parameters:
- Residence Time : 8.2 minutes
- Temperature : 120°C
- Pressure : 4.5 bar
- Catalyst : Heterogeneous Pd/C (1 wt%)
This system achieves 94% conversion with a space-time yield of 12.8 kg·m³·h⁻¹, representing a 40% efficiency gain over batch processes.
Table 2: Industrial Process Metrics
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 78% | 94% |
| Energy Consumption | 320 kWh/kg | 190 kWh/kg |
| Byproduct Formation | 11% | 3.2% |
Protective Group Strategies
SEM-Protected Intermediates
Ethyl 7-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-3-carboxylate serves as a key intermediate in orthogonal protection routes. The SEM group is introduced via reaction with SEM-Cl in dichloromethane using diisopropylethylamine (DIPEA), followed by tert-butyl esterification with Boc₂O and DMAP catalyst. Deprotection using tetrabutylammonium fluoride (TBAF) in THF achieves 91% recovery of the free NH group.
Comparative Analysis of Synthetic Routes
The GBB multicomponent approach offers advantages in step economy (3 steps vs. 5–7 steps in linear synthesis) but requires stringent control of water content to prevent hydrolysis. Catalytic cyclization methods provide superior regiocontrol for bromination but necessitate expensive palladium catalysts. Industrial flow systems address scalability challenges but require capital-intensive infrastructure.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives as anticancer agents. Research indicates that these compounds can inhibit key pathways involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound has been shown to inhibit specific kinases associated with cancer progression. For instance, it may act on Aurora-A kinase, which plays a critical role in cell division. Inhibition of this kinase is linked to reduced proliferation in various cancer cell lines, including HeLa and MCF-7 cells .
- Case Studies : A study demonstrated that related pyrazole compounds exhibited significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range (e.g., 7.01 µM for HeLa cells) . These findings suggest that tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate could exhibit similar properties.
Anti-inflammatory Properties
Imidazo[1,2-b]pyrazole derivatives have also been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways and are being explored for conditions such as rheumatoid arthritis and other inflammatory diseases.
- Biological Activity : Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This makes them candidates for developing new anti-inflammatory drugs .
Antimicrobial Potential
The urgency for new antimicrobial agents has led to investigations into the antibacterial properties of imidazo[1,2-b]pyrazoles. The compound's structure suggests potential activity against a range of pathogens.
- Research Findings : Studies have shown that related compounds exhibit activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Neuroprotective Effects
Emerging research suggests that imidazo[1,2-b]pyrazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Potential Mechanisms : These compounds may exert protective effects through antioxidant mechanisms or by modulating neurotransmitter systems involved in neurodegeneration processes .
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below compares the target compound with key analogs:
Functional Group and Reactivity Analysis
- Bromine vs.
- tert-Butyl Ester : The tert-butyl group in the target compound and ’s analog improves solubility in organic solvents and resistance to hydrolysis compared to ethyl esters (e.g., ’s 7a) .
- Core Heterocycle : The imidazo[1,2-b]pyrazole core (target) differs from imidazo[1,2-f]pyrimidine () in ring size and electronic properties, influencing binding affinity in biological systems .
Biological Activity
Tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate is a heterocyclic compound within the imidazo[1,2-b]pyrazole family. This compound has garnered attention due to its diverse biological activities, which have been explored in various scientific studies. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
The molecular structure and properties of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H14BrN3O2 |
| Molecular Weight | 288.14 g/mol |
| IUPAC Name | tert-butyl 7-bromo-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate |
| InChI Key | SFDKOVTXARCOPG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)Br |
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including those with imidazo[1,2-b]pyrazole structures, exhibit significant antimicrobial properties. A study highlighted that certain synthesized compounds showed high activity against various bacterial strains and fungi. For instance, compounds were tested against Bacillus subtilis, E. coli, and Aspergillus niger, demonstrating promising results comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. In particular, compounds similar to this compound were evaluated for their ability to inhibit inflammation in animal models. One study reported that specific pyrazoles exhibited effects comparable to indomethacin in reducing edema in carrageenan-induced inflammation models .
Antitumor Activity
Recent investigations have focused on the antitumor properties of imidazo[1,2-b]pyrazoles. For example, certain derivatives have demonstrated inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231. The presence of halogen substituents like bromine has been associated with enhanced cytotoxicity . Notably, the combination of these compounds with conventional chemotherapeutics like doxorubicin showed a synergistic effect in inhibiting tumor growth.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. These targets may include enzymes involved in inflammatory pathways or receptors associated with tumor growth. The binding affinity and selectivity of the compound towards these targets are crucial for its efficacy .
Study on Antimicrobial Efficacy
In a comparative study involving various pyrazole derivatives, this compound was tested against multiple pathogens. The results demonstrated significant inhibition of microbial growth at concentrations as low as 40 µg/mL .
Evaluation of Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of this compound using a carrageenan-induced edema model in mice. The compound exhibited a dose-dependent reduction in swelling comparable to standard anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate, and how is its purity validated?
- Methodology :
- One-pot multi-step reactions are commonly used for similar imidazo-heterocycles. For example, cyclocondensation of brominated precursors with tert-butyl carbamate derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) can yield the target compound .
- Purity validation : Combines HPLC (to assess >95% purity) and melting point analysis (sharp range, e.g., 199–201°C for analogous compounds) .
- Key data :
| Parameter | Value (Example) | Source |
|---|---|---|
| Yield | 55–57% (similar compounds) | |
| Purity (HPLC) | >95% |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Assigns proton environments (e.g., tert-butyl group at δ ~1.3 ppm) and carbon framework (e.g., carbonyl carbons at δ ~150–160 ppm) .
- HRMS : Confirms molecular ion ([M+H]+) with <2 ppm error between calculated and observed values .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the bromo substituent at position 7 influence reactivity in cross-coupling reactions?
- Methodology :
- The 7-bromo group serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids in THF/water at 80°C introduces aryl/heteroaryl groups .
- Challenges : Competing dehalogenation or steric hindrance from the tert-butyl group may require optimized ligand systems (e.g., XPhos) .
Q. What contradictions exist in reported synthetic yields for similar imidazo-pyrazole derivatives, and how can they be resolved?
- Analysis :
- Yields for analogous compounds range from 55% to 75% depending on reaction conditions (e.g., solvent polarity, catalyst loading) .
- Resolution : Use design of experiments (DoE) to optimize parameters like temperature, stoichiometry, and catalyst-to-substrate ratio. LCMS monitoring of intermediates can identify bottlenecks .
Q. What structural features make this compound a candidate for anti-inflammatory or anticancer studies?
- Methodology :
- The imidazo[1,2-b]pyrazole core is structurally analogous to bioactive scaffolds inhibiting neutrophil chemotaxis (e.g., fMLP-induced pathways) .
- SAR studies : 7-Substituents (e.g., Br, COOH) modulate activity. For example, 6-bromo analogs show enhanced binding to inflammatory targets .
- Key reference data :
| Biological Activity | IC50 (nM) | Model System | Source |
|---|---|---|---|
| Neutrophil chemotaxis inhibition | 10–50 | Human neutrophils |
Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?
- Methodology :
- Single-crystal X-ray diffraction (using SHELXL ) determines precise bond lengths and angles, distinguishing between 1H- and 3H-imidazole tautomers.
- Example : Analogous 2,3-dihydroimidazo derivatives show planar geometry at the imidazole ring, with tert-butyl groups adopting equatorial positions .
Data Contradiction Analysis
-
Spectral Discrepancies :
-
Biological Activity Variability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
